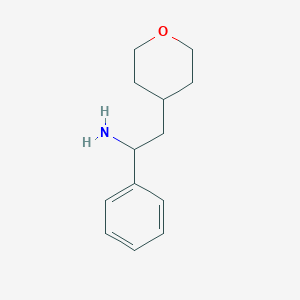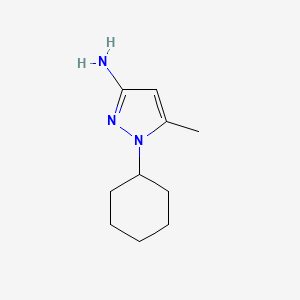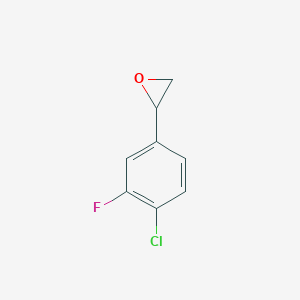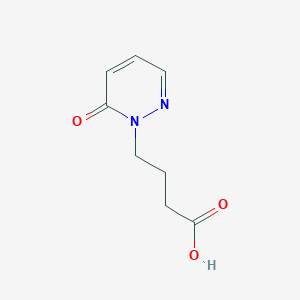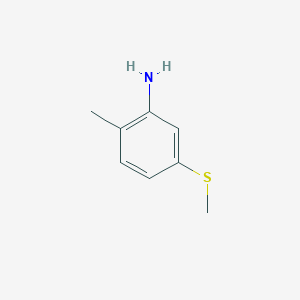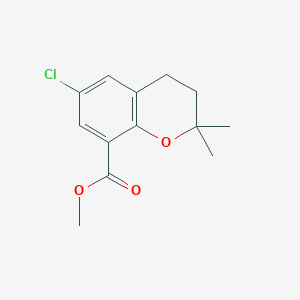
Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate
Übersicht
Beschreibung
Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate (MDC) is a naturally occurring molecule found in plant extracts, which has been studied extensively for its potential biological applications. MDC is a derivative of the carboxylic acid chroman, and has been used in many scientific studies for its unique properties.
Wissenschaftliche Forschungsanwendungen
Natural Product Isolation : Methyl 2,2-dimethyl-8-(3'-methyl-2'-butenyl)-2H-1-chromene-6-carboxylate, a compound related to Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate, was isolated from the leaves of Piper aduncum. The study focused on its DNA-damaging activity against mutant strains of Saccharomyces cerevisiae (Baldoqui et al., 1999).
Synthetic Methods : Research has been conducted on novel methods for the synthesis of 2,2-dimethylchromanones, which are structurally similar to Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate. These methods include condensation processes and reduction techniques (Bhat & Venkataraman, 1963).
Chemical Reactions and Transformations : Studies have explored the acid-catalysed condensation of isoprene with phenols forming 2,2-dimethylchromans, a reaction relevant to understanding the chemical behavior of similar compounds (Ahluwalia et al., 1982).
Chemical Modifications and Derivatives : Research has been conducted on the reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones, leading to the formation of chlorochromenes and their nitration products. This kind of study helps in understanding the chemical modifications of similar compounds (Brown et al., 1985).
Pharmacological Applications : There has been research on the rearrangement of Methyl 6α-chloropenicillanate to a tetrahydro-2,2-dimethyl-7-oxo-1,4-thiazepine-3-carboxylate derivative. Such studies are important for understanding the potential pharmacological applications of similar compounds (Clayton et al., 1970).
Photochemical Transformations : A study has explored the unique photoreaction of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, yielding β-lactam compounds. This highlights the photochemical properties of structurally similar molecules (Marubayashi et al., 1992).
Chemical Diversity and Bioactivity : Another study reports on the synthesis and isolation of new meroterpenoids structurally related to Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate from the marine fungus Aspergillus terreus. The compounds' antioxidant and anti-inflammatory properties were investigated, showcasing the potential bioactivity of similar chemical structures (Sun et al., 2018).
Eigenschaften
IUPAC Name |
methyl 6-chloro-2,2-dimethyl-3,4-dihydrochromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-13(2)5-4-8-6-9(14)7-10(11(8)17-13)12(15)16-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNAFUBIPGGQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)Cl)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

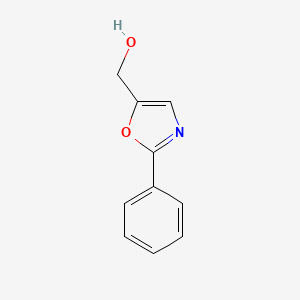
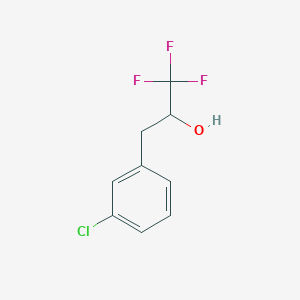
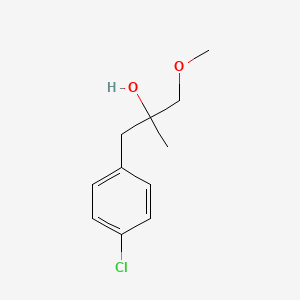
![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)
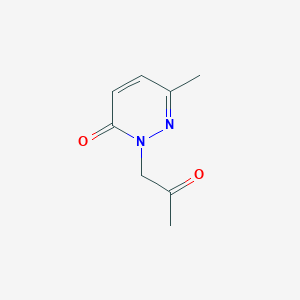
![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)
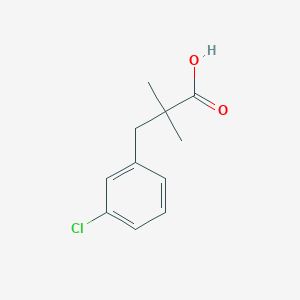
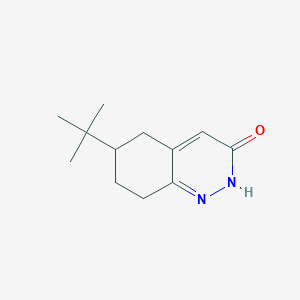
![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)
